molecular formula C19H20ClNO5S B2478351 1-(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone CAS No. 1706134-60-2

1-(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone

Cat. No.: B2478351
CAS No.: 1706134-60-2
M. Wt: 409.88
InChI Key: STZDUQLZMGMGEO-UHFFFAOYSA-N
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Description

1-(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone is a complex organic compound that features a pyrrolidine ring, a chlorophenyl sulfonyl group, and a methoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of an appropriate amine with a suitable carbonyl compound under acidic or basic conditions.

    Introduction of the Chlorophenyl Sulfonyl Group: This step involves the sulfonylation of the pyrrolidine ring using 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Methoxyphenoxy Group: The final step involves the etherification of the intermediate compound with 2-methoxyphenol under basic conditions, typically using potassium carbonate as a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1-(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, and alkoxides under basic or neutral conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders and inflammation.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The sulfonyl group can act as a hydrogen bond acceptor, while the methoxyphenoxy group can participate in hydrophobic interactions, contributing to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(3-((4-Methylphenyl)sulfonyl)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone: Similar structure but with a methyl group instead of a chlorine atom.

    1-(3-((4-Bromophenyl)sulfonyl)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone: Similar structure but with a bromine atom instead of a chlorine atom.

    1-(3-((4-Nitrophenyl)sulfonyl)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone: Similar structure but with a nitro group instead of a chlorine atom.

Uniqueness

1-(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone is unique due to the presence of the chlorophenyl sulfonyl group, which can impart distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity, binding interactions, and overall efficacy in various applications.

Properties

IUPAC Name

1-[3-(4-chlorophenyl)sulfonylpyrrolidin-1-yl]-2-(2-methoxyphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO5S/c1-25-17-4-2-3-5-18(17)26-13-19(22)21-11-10-16(12-21)27(23,24)15-8-6-14(20)7-9-15/h2-9,16H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STZDUQLZMGMGEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)N2CCC(C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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